molecular formula C12H10ClNO2S B10976280 2-chloro-N-phenylbenzenesulfonamide

2-chloro-N-phenylbenzenesulfonamide

Cat. No.: B10976280
M. Wt: 267.73 g/mol
InChI Key: ZOQFVIUBHJTHCK-UHFFFAOYSA-N
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Description

2-Chloro-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N-phenylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of aniline with chlorosulfonic acid to form 2-chlorobenzenesulfonyl chloride, which is then reacted with aniline to yield this compound . The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids.

Scientific Research Applications

2-Chloro-N-phenylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as carbonic anhydrase, leading to therapeutic effects . The sulfonamide group can form strong interactions with the active sites of enzymes, thereby modulating their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Chloro-N-phenylbenzenesulfonamide can be compared with other sulfonamide derivatives:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the resulting effects on its chemical and biological behavior.

Properties

IUPAC Name

2-chloro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQFVIUBHJTHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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